molecular formula C15H17NO4 B2580866 1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone CAS No. 1190298-90-8

1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone

Cat. No. B2580866
CAS RN: 1190298-90-8
M. Wt: 275.304
InChI Key: OTCQSIWJTHQBFR-UHFFFAOYSA-N
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Description

1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.304. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Research on compounds with similar structural features often focuses on synthetic methodologies and the exploration of chemical reactions to create novel derivatives. For example, Williams et al. (1987) described a new synthetic approach to related heterocyclic compounds, highlighting the versatility of synthetic chemistry in accessing complex organic molecules (Williams, Ehrlich, Zhai, & Hendrix, 1987). Similarly, Bremner and Winzenberg (1984) investigated the photosolvolysis of bridgehead quaternary ammonium salts, leading to the synthesis of benzoxazonine derivatives, which underscores the utility of photochemical reactions in synthesizing medium-ring heterocyclic derivatives (Bremner & Winzenberg, 1984).

Biological Activities and Potential Applications

Compounds with complex heterocyclic structures often exhibit intriguing biological activities, making them subjects of pharmacological interest. Shiotani, Kometani, and Mitsuhashi (1975) synthesized hexahydro-1H-3-benzazonine derivatives showing analgetic activity, comparable to codeine, illustrating the potential of such compounds in medicinal chemistry (Shiotani, Kometani, & Mitsuhashi, 1975). This suggests that compounds like "1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone" could have potential applications in drug discovery and development, especially in the search for new analgesics or other therapeutic agents.

properties

IUPAC Name

1-(4-methoxy-7-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][3]benzazepin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(17)12-7-11-10(4-5-16(12)2)6-13-15(14(11)18-3)20-8-19-13/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCQSIWJTHQBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C3=C(C=C2CCN1C)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone

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